2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid
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Overview
Description
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid is a complex organic compound featuring a furan ring, a phenyl group, and a 1,2,4-triazole ring connected via a sulfanyl linkage to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid typically involves multi-step organic reactions One common route starts with the formation of the 1,2,4-triazole ring through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives The furan and phenyl groups are then introduced via electrophilic aromatic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The furan and phenyl rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Functionalized furan or phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the triazole ring is particularly noteworthy, as triazole derivatives are known for their pharmacological potential.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The combination of the furan, phenyl, and triazole rings may confer unique binding properties to biological targets, making it a promising scaffold for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. Its ability to undergo various chemical reactions also makes it a valuable intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to metal ions or other biomolecules, while the furan and phenyl groups could enhance its lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}butanoic acid: Similar structure but with a butanoic acid moiety.
Uniqueness
The uniqueness of 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The propanoic acid moiety may offer different reactivity and binding characteristics compared to acetic or butanoic acid derivatives, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H13N3O3S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C15H13N3O3S/c1-10(14(19)20)22-15-17-16-13(12-8-5-9-21-12)18(15)11-6-3-2-4-7-11/h2-10H,1H3,(H,19,20) |
InChI Key |
SOVHQWURWBWHFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)SC1=NN=C(N1C2=CC=CC=C2)C3=CC=CO3 |
Origin of Product |
United States |
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